Propanenitrile, 3-(pentyloxy)-

Organic synthesis Solvent selection Thermal process window

Propanenitrile, 3-(pentyloxy)- (CAS 16728-47-5), also referred to as 3-pentoxypropionitrile or 2-cyanoethyl pentyl ether, is a C8 aliphatic nitrile-ether with molecular formula C8H15NO and molecular weight 141.21 g/mol. It belongs to the β-alkoxypropionitrile homologous series (RO–CH₂CH₂–CN), which has been systematically investigated since the 1940s for hydrolysis kinetics , transetherification reactivity , and solvent properties in extractive distillation.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 16728-47-5
Cat. No. B101283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-(pentyloxy)-
CAS16728-47-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCCCOCCC#N
InChIInChI=1S/C8H15NO/c1-2-3-4-7-10-8-5-6-9/h2-5,7-8H2,1H3
InChIKeyIYAJKHNZVFJVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanenitrile, 3-(pentyloxy)- (CAS 16728-47-5): Physicochemical Baseline and Class Identity for Procurement Decisions


Propanenitrile, 3-(pentyloxy)- (CAS 16728-47-5), also referred to as 3-pentoxypropionitrile or 2-cyanoethyl pentyl ether, is a C8 aliphatic nitrile-ether with molecular formula C8H15NO and molecular weight 141.21 g/mol [1]. It belongs to the β-alkoxypropionitrile homologous series (RO–CH₂CH₂–CN), which has been systematically investigated since the 1940s for hydrolysis kinetics [2], transetherification reactivity [3], and solvent properties in extractive distillation [4]. The compound features a five-carbon n-pentyloxy chain attached to a propionitrile backbone, yielding a calculated log P of 1.623, eight rotatable bonds, and two hydrogen-bond acceptor sites (ether oxygen and nitrile nitrogen) with zero H-bond donors [1]. Commercially, it is available in research-grade purities of 95% and 98% (GC) , with documented physical properties including a boiling point of 218 °C and density of 0.9136 g/cm³ .

Thermal profile

Elevated boiling point may support reactions above 170 °C without pressurization

Bifunctional reactivity

Nitrile and ether groups enable sequential hydrolysis, reduction, and transetherification

Lipophilicity context

Intermediate calculated log P (~1.6) may support moderate membrane permeability in cell-based assays

Why 3-(Pentyloxy)propanenitrile Cannot Be Simply Replaced by Shorter-Chain or Aryl Analogs: The Functional Consequences of Alkyl Chain Architecture


Within the β-alkoxypropionitrile series, the alkyl chain length is not a passive structural variable—it directly governs boiling point, lipophilicity, conformational flexibility, and solvation behavior. Replacing the n-pentyloxy chain with a shorter methoxy or ethoxy group reduces the boiling point by 45–55 °C , alters the compound's liquid-range window for high-temperature reactions, and shifts the log P by an estimated 0.8–1.2 units (class-level inference based on the methylene contribution to partition coefficients) [1]. Conversely, substituting with a phenoxy group (3-phenoxypropanenitrile) changes the physical state from liquid to solid at room temperature (mp 58–61 °C) [2] and increases density to 1.052 g/cm³, fundamentally altering handling, solubility, and reactor compatibility. The eight rotatable bonds of the pentyloxy derivative [1] confer conformational entropy that affects both molecular recognition in biological targets and packing in liquid crystalline phases—properties that are absent in rigid aromatic or shorter-chain analogs. These differences mean that in any application where the alkyl chain participates in hydrophobic partitioning, phase behavior, or steric modulation of reactivity, generic substitution without experimental validation risks failure.

Chain-length mismatch

Shorter-chain analogs (methoxy/ethoxy) may shift boiling point substantially lower, restricting high-temperature protocol fit

Lipophilicity shift

Methoxy or ethoxy substitution may reduce log P by over one unit, altering partitioning and assay compatibility

Conformational rigidity

Phenoxy or shorter-chain analogs may substantially reduce conformational flexibility, affecting molecular recognition or liquid crystal phase behavior

Quantitative Differentiation Evidence for 3-(Pentyloxy)propanenitrile (CAS 16728-47-5) vs. Closest Analogs


Boiling Point Elevation vs. Shorter-Chain β-Alkoxypropionitriles Enables Higher-Temperature Synthetic Windows

The boiling point of 3-(pentyloxy)propanenitrile is reported as 218 °C at atmospheric pressure . This represents a 53–55 °C increase over 3-methoxypropanenitrile (163–165 °C) [1] and a 45–47 °C increase over 3-ethoxypropanenitrile (171–173 °C) [2]. The significantly elevated boiling point extends the usable liquid temperature range without pressurization, which is critical for reactions requiring prolonged heating above 170 °C—a regime inaccessible to the methoxy and ethoxy congeners. This property is particularly relevant for transetherification reactions of β-alkoxypropionitriles [3] and high-temperature condensations where the nitrile functionality must be preserved without solvent loss.

Boiling point
Reported
218 °C
May extend high-temperature reaction window
vs. methoxy 163–165 °C; ethoxy 171–173 °C
Organic synthesis Solvent selection Thermal process window

Intermediate Lipophilicity (Calculated Log P 1.623) Positions the Pentyloxy Derivative Between Excessively Hydrophilic and Hydrophobic Regimes

The calculated log P of 3-(pentyloxy)propanenitrile is 1.623 [1]. By class-level structure–property analysis, each additional methylene (–CH₂–) in an aliphatic chain contributes approximately +0.5 to log P [2]. Consequently, the pentyloxy derivative (C5 chain) is estimated to be roughly 1.0–1.5 log units more lipophilic than the ethoxy analog (C2 chain) and 1.5–2.0 log units more lipophilic than the methoxy analog (C1 chain). This log P of ~1.6 places the compound in a physicochemical 'sweet spot' for moderate membrane permeability while retaining sufficient aqueous solubility for handling in biological assay buffers—unlike the phenoxy analog which is a solid at room temperature (mp 58–61 °C) [3] and has a significantly higher aromatic log P contribution. No experimental log P data for shorter-chain analogs were identified in the open literature for direct cross-study comparison.

Log P (calc.)
Class-level
1.623
Intermediate lipophilicity may support membrane permeability
Estimated trend; comparator data absent
Lipophilicity Partition coefficient Drug-like property optimization

Conformational Flexibility (8 Rotatable Bonds) Distinguishes the Pentyloxy Derivative from Rigid Aromatic and Short-Chain Analogs

3-(Pentyloxy)propanenitrile possesses eight rotatable bonds [1], compared to approximately three rotatable bonds for 3-methoxypropanenitrile (O–CH₃, CH₂–CH₂, CH₂–CN) and four for 3-ethoxypropanenitrile [2]. The five-carbon n-pentyloxy chain introduces significant conformational自由度 that directly affects: (a) the entropy of binding in biological target engagement, (b) the ability to adopt multiple low-energy conformers in solution, and (c) the molecular aspect ratio critical for liquid crystalline phase behavior. Patents on propiolonitrile derivatives explicitly highlight that alkyl chain length and ether oxygen placement modulate dielectric anisotropy, elastic constant ratios (K₃/K₁), and nematic phase temperature ranges in liquid crystal compositions [3]. The phenoxy analog (3-phenoxypropanenitrile), by contrast, is a rigid aromatic system with limited conformational freedom and a solid physical state below 58 °C [4], precluding its use as a fluid component in room-temperature liquid crystal mixtures.

Rotatable bonds
Class-level
8
Flexibility may influence target binding and mesophase
Methoxy ~3; ethoxy ~4; phenoxy ~4
Conformational entropy Molecular recognition Liquid crystal component design

Dual Ether–Nitrile Functionality Provides Orthogonal Reactive Handles Not Available in Mono-Functional Nitriles or Ethers

3-(Pentyloxy)propanenitrile contains two chemically distinct functional groups: a nitrile (–C≡N) susceptible to hydrolysis (to amide or carboxylic acid), reduction (to primary amine), and nucleophilic addition, and an ether oxygen (–O–) capable of participating in transetherification reactions [1] and serving as a hydrogen-bond acceptor [2]. This bifunctionality is shared across the β-alkoxypropionitrile series, but the pentyloxy chain length provides a unique balance: the ether oxygen remains sterically accessible for transetherification (unlike in tert-alkoxy analogs), while the longer alkyl chain enhances solubility in nonpolar media compared to methoxy or ethoxy analogs. The JACS 1948 study by Christian and Hixon demonstrated that β-alkoxypropionitriles undergo both acid- and base-catalyzed hydrolysis [3], establishing a reactivity profile that enables sequential or orthogonal transformations. Simple alkyl nitriles (e.g., pentanenitrile) lack the ether handle, and simple alkyl ethers (e.g., dipentyl ether) lack the nitrile functionality, making 3-(pentyloxy)propanenitrile a uniquely versatile synthon for constructing more complex molecular architectures.

Functional handles
Class-level
2 (nitrile + ether)
Enables orthogonal synthetic transformations
Mono-functional analogs lack one handle
Bifunctional building block Orthogonal reactivity Synthetic intermediate

Documented Utility of β-Alkoxypropionitriles as Selective Solvents for Extractive Distillation of C4 Hydrocarbons

Kuchhal and Mallik (1976) demonstrated that β-alkoxypropionitriles function as selective solvents for the extractive distillation of C4 olefin isomers, with β-methoxypropionitrile and β-ethoxypropionitrile showing industrially relevant relative volatilities [1]. The study established that activity coefficients at infinite dilution for hydrocarbon solutes in alkoxypropionitrile solvents vary systematically with the alkoxy chain length [2]. While the pentyloxy derivative was not among the five solvents specifically tested in the 1976 study, the structure–property trend indicates that increasing chain length modulates selectivity and solvent power. The boiling point of 218 °C for 3-(pentyloxy)propanenitrile is substantially higher than that of the methoxy (163–165 °C) and ethoxy (171–173 °C) analogs, suggesting it could operate at higher distillation column temperatures with reduced solvent loss. Direct head-to-head selectivity data for the pentyloxy derivative versus methoxy or ethoxy in C4 separations are not available in the open literature.

Extractive distillation
Class-level
Class-level evidence
May warrant evaluation as higher-temperature selective solvent
No direct selectivity data for pentyloxy
Extractive distillation Selective solvent Hydrocarbon separation

Commercial Availability in 95% and 98% Purity Grades Supports Both Exploratory and Scale-Up Research

3-(Pentyloxy)propanenitrile is commercially available from multiple suppliers in two purity grades: 95% and 98% (GC) . The compound is offered from milligram to multi-kilogram quantities, supporting the research-to-pilot-scale continuum [1]. In comparison, 3-methoxypropanenitrile and 3-ethoxypropanenitrile are more widely stocked with broader purity options due to their longer commercial history as industrial solvents and synthetic intermediates [2]. The pentyloxy derivative's more specialized position in the market reflects its narrower but differentiated application space—it is not a commodity solvent but a targeted research intermediate where the C5 chain length provides specific solubility and reactivity advantages not achievable with the shorter homologs. No head-to-head pricing data across the homolog series were identified in the open literature.

Purity grades
Specification review
95%, 98% (GC)
Supports exploratory to scale-up research
Multi-supplier availability
Research chemical procurement Purity grade selection Scale-up readiness

Procurement-Relevant Application Scenarios for 3-(Pentyloxy)propanenitrile (CAS 16728-47-5) Based on Quantified Differentiation Evidence


High-Temperature Organic Synthesis Requiring a Non-Volatile Nitrile–Ether Bifunctional Intermediate

For synthetic protocols operating above 170 °C—such as transetherification reactions of β-alkoxypropionitriles documented by the 1954 pyrimidine synthesis study [1]—3-(pentyloxy)propanenitrile is the preferred choice over methoxy (bp 163–165 °C) or ethoxy (bp 171–173 °C) analogs. Its boiling point of 218 °C provides a 45–55 °C thermal safety margin that prevents solvent boil-off and maintains stoichiometric control without pressurized equipment. The bifunctional nitrile–ether architecture enables sequential hydrolysis and functionalization steps, as established by Christian and Hixon (1948) [2], while the C5 chain provides adequate solubility in nonpolar media for homogeneous reaction conditions.

Liquid Crystal Composition Development Requiring Tunable Alkyl Chain Length for Mesophase Optimization

Patent literature on propiolonitrile derivatives (US 6,096,242) establishes that alkoxy chain length and ether oxygen placement directly modulate dielectric anisotropy, elastic constant ratios, and nematic phase temperature range in liquid crystal compositions [3]. 3-(Pentyloxy)propanenitrile, with its eight rotatable bonds [4] and intermediate chain length between short (C1–C2) and long (C8+) alkoxy analogs, fills a specific niche in formulation libraries where the objective is to balance low viscosity (favored by shorter chains) with broad mesophase temperature range (favored by moderate chain length). Its liquid physical state contrasts with the solid phenoxy analog (mp 58–61 °C) [5], enabling room-temperature formulation handling.

Structure–Activity Relationship (SAR) Studies Where Alkyl Chain Lipophilicity Must Be Titrated to Optimize Membrane Permeability

With a calculated log P of 1.623 [4], 3-(pentyloxy)propanenitrile occupies a lipophilicity window that is approximately 1.0–2.0 log units higher than methoxy or ethoxy analogs (class-level estimate) [6], positioning it in the optimal range for passive membrane permeation (log P 1–3). For medicinal chemistry programs exploring nitrile-containing or cyanoethyl ether-based scaffolds, this compound serves as a probe for the lipophilic tolerance of the target binding pocket without the crystallinity, high melting point, and aromatic character of the phenoxy analog that could confound solubility and aggregation behavior in biochemical assays.

Extractive Distillation Solvent Screening for C4 Hydrocarbon Separation at Elevated Column Temperatures

The β-alkoxypropionitrile class has been validated as selective solvents for C4 olefin extractive distillation [7]. 3-(Pentyloxy)propanenitrile, by virtue of its higher boiling point (218 °C) compared to the industry-standard β-methoxypropionitrile (163–165 °C), offers a potential operational advantage in distillation columns where higher reboiler temperatures could improve separation efficiency or where ambient cooling limitations cause solvent loss with more volatile homologs. While direct comparative selectivity data are not yet reported, the systematic structure–property trends established by Kuchhal and Mallik [7][8] support experimental evaluation of the pentyloxy derivative as a next-generation selective solvent candidate.

Application
Selection Property
Validation Focus
High-temperature synthesis with bifunctional intermediate
Elevated boiling point profile
Boiling point under process conditions
Liquid crystal mesophase tuning
Moderate alkyl chain length (C5)
Mesophase temperature range and viscosity
SAR membrane permeability studies
Intermediate log P (~1.6)
Partition coefficient in assay-relevant medium
Extractive distillation solvent evaluation
Class-validated selective solvent
Relative volatility in C4 hydrocarbon mixture
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